molecular formula C8H12ClNO2S2 B2625562 (2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride CAS No. 2418681-09-9

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride

Cat. No. B2625562
M. Wt: 253.76
InChI Key: ZDXUGQZCPJJUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound that contains a sulfur atom in its ring structure. The presence of the cyclopropylsulfonyl group in the compound adds to its unique properties, making it a valuable tool for researchers.

Scientific Research Applications

Metabolic Pathways and Detectability

One study focused on 2-Methiopropamine, a thiophene analogue of methamphetamine, highlights its metabolism and detectability using GC-MS and LC-(HR)-MS techniques in rat and human urine. The study aimed to identify phase I and II metabolites and the cytochrome P450 enzymes involved in its metabolism. Major metabolic pathways included N-demethylation, hydroxylation, and subsequent conjugation processes. This research could imply that similar thiophene compounds might undergo extensive metabolic transformations, making them subjects of interest in pharmacokinetics and drug metabolism studies (Welter et al., 2013).

Synthetic Methodologies

Another study presented the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, showcasing a method starting from simple aromatic aldehydes leading to conformationally restricted homophenylalanine analogs. This work underscores the importance of synthetic routes in creating novel compounds for potential therapeutic applications, hinting at the utility of "(2-Cyclopropylsulfonylthiophen-3-yl)methanamine; hydrochloride" in synthesizing new drugs or research chemicals (Demir et al., 2004).

Photocytotoxicity and Cellular Imaging

Research on Iron(III) catecholates for cellular imaging and photocytotoxicity in red light revealed their ability to generate reactive oxygen species and show unprecedented photocytotoxicity. This suggests potential applications of structurally related compounds in the development of therapeutic agents and imaging tools that operate under specific light conditions for medical and biological research (Basu et al., 2014).

Antiosteoclast Activity

A study on the synthesis and antiosteoclast activity of certain boronates indicates the exploration of novel compounds for therapeutic purposes, such as in the treatment of osteoporosis. This highlights a potential area of application for "(2-Cyclopropylsulfonylthiophen-3-yl)methanamine; hydrochloride" in discovering new treatments for bone diseases (Reddy et al., 2012).

Serotonin Receptor Biased Agonists

Investigation into novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity showcases the potential of certain compounds in modulating neurotransmitter systems for therapeutic benefit, suggesting a possible research direction for related compounds in neuropharmacology (Sniecikowska et al., 2019).

properties

IUPAC Name

(2-cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2.ClH/c9-5-6-3-4-12-8(6)13(10,11)7-1-2-7;/h3-4,7H,1-2,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUGQZCPJJUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=C(C=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride

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